Sodium 2,4-dinitrobenzenesulfonate

Vue d'ensemble

Description

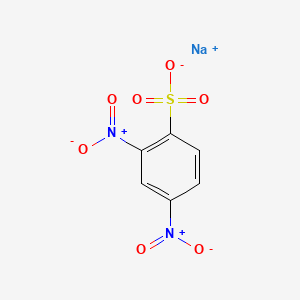

Sodium 2,4-dinitrobenzenesulfonate is an organosulfur compound with the molecular formula C6H3N2NaO7S. It is a sodium salt of 2,4-dinitrobenzenesulfonic acid. This compound is known for its applications in organic synthesis and as a reagent in various chemical reactions .

Synthetic Routes and Reaction Conditions:

Nitration of Benzenesulfonic Acid: One common method involves the nitration of benzenesulfonic acid using a mixture of concentrated sulfuric acid and nitric acid.

Neutralization: The resulting 2,4-dinitrobenzenesulfonic acid is then neutralized with sodium hydroxide or sodium carbonate to form this compound.

Industrial Production Methods:

Large-Scale Synthesis: Industrial production often follows the same synthetic route but on a larger scale. The reaction conditions are optimized for higher yields and purity.

Types of Reactions:

Substitution Reactions: this compound can undergo nucleophilic aromatic substitution reactions due to the presence of electron-withdrawing nitro groups.

Reduction Reactions: The nitro groups can be reduced to amino groups using reducing agents such as hydrogen gas in the presence of a catalyst or metal hydrides.

Common Reagents and Conditions:

Nucleophilic Substitution: Reagents like sodium methoxide or potassium thiolate in polar aprotic solvents are commonly used.

Reduction: Catalysts like palladium on carbon or reagents like lithium aluminum hydride are employed.

Major Products:

Aminobenzenesulfonates: Reduction of the nitro groups leads to the formation of 2,4-diaminobenzenesulfonate.

Substituted Benzenesulfonates: Nucleophilic substitution results in various substituted benzenesulfonates depending on the nucleophile used.

Applications De Recherche Scientifique

Applications Overview

| Application Area | Description |

|---|---|

| Organic Synthesis | Used as a reagent for synthesizing aromatic compounds and polymers. |

| Biological Studies | Employed in enzyme inhibition studies and protein modification. |

| Industrial Applications | Utilized in dye and pigment production due to its ability to introduce sulfonate groups. |

| Fluorescent Probing | Functions as a fluorescent probe for biothiols in live cells, aiding in cellular imaging. |

Organic Synthesis

Sodium 2,4-dinitrobenzenesulfonate serves as a reagent in various organic synthesis reactions. It is particularly useful for the introduction of sulfonate groups into aromatic compounds, enhancing their reactivity and solubility. This property is exploited in the synthesis of complex molecules, including polymers.

Case Study: Synthesis of Aromatic Dimethylene Spacer-Inserting Cyclodextrin Derivatives

In a study published by Thermo Scientific, this compound was utilized to synthesize aromatic dimethylene spacer-inserted cyclodextrin derivatives. These derivatives have potential applications in drug delivery systems due to their ability to encapsulate hydrophobic drugs effectively .

Biological Studies

The compound has been extensively studied for its role in biological systems, particularly as an inhibitor of ecto-5'-nucleotidase, an enzyme linked to tumor growth regulation. By inhibiting this enzyme, this compound may disrupt nucleotide balance outside cancer cells, potentially hindering their proliferation.

Case Study: Detection of Selenium Compounds

Research demonstrated that this compound could be incorporated into micelles for the selective detection of selenium compounds (Sec) in biological samples. The fluorescence intensity of the micelles increased with Sec concentration, indicating its potential for imaging applications in live cells .

Industrial Applications

In the industrial sector, this compound is employed in the production of dyes and pigments. Its ability to introduce sulfonate groups enhances the properties of these compounds, making them more effective as colorants.

Fluorescent Probing

The compound's fluorescent properties enable its use as a probe for biothiols—molecules that play crucial roles in cellular processes. This application has significant implications for studying cellular functions and disease mechanisms.

Case Study: Carbon Dot-Based Probes

A study highlighted the development of carbon dot-based fluorescent probes functionalized with this compound for imaging biothiols in living cells. These probes exhibited enhanced fluorescence upon interaction with biothiols, demonstrating their potential for real-time cellular imaging .

Mécanisme D'action

The precise mechanism of action of sodium 2,4-dinitrobenzenesulfonate is not fully understood. The nitro groups enhance the electrophilicity of the benzene ring, making it more susceptible to nucleophilic attack .

Comparaison Avec Des Composés Similaires

2,4-Dinitrobenzenesulfonic Acid: The parent acid form of sodium 2,4-dinitrobenzenesulfonate.

2,4-Dinitrophenol: Another compound with nitro groups at the 2 and 4 positions but lacks the sulfonate group.

Uniqueness:

Activité Biologique

Sodium 2,4-dinitrobenzenesulfonate (DNBS) is a compound that has garnered attention in various fields of biological research due to its unique properties and applications. This article delves into its biological activity, including mechanisms of action, case studies, and relevant research findings.

This compound is a sulfonate derivative with the molecular formula and a molecular weight of 270.15 g/mol. It is commonly used in biochemical assays and as a reagent in organic synthesis. Its structure includes two nitro groups that contribute to its reactivity and biological interactions.

- Reactivity with Thiols : DNBS is known for its ability to react with thiol groups in proteins, which can lead to the modification of cysteine residues. This reaction is catalyzed by glutathione S-transferases (GSTs), which are important for detoxification processes in cells . The formation of mixed disulfides can alter protein function and signaling pathways.

- Oxidative Stress Measurement : Recent studies have utilized DNBS derivatives as probes for measuring oxidative stress within cells. For instance, a study demonstrated that a derivative of DNBS could effectively monitor intracellular glutathione levels under oxidative stress conditions, highlighting its utility in assessing cellular redox status .

- Immune Response Modulation : DNBS has been implicated in modulating immune responses. Research indicates that it can induce allergic reactions by activating mast cells, leading to the release of mediators such as serotonin . This property makes it a valuable tool for studying allergic responses and immune system dynamics.

Case Study 1: Monitoring Oxidative Stress

A study published in Nature described the synthesis of a new thiol-sensitive dye based on DNBS that was used to measure oxidative stress in liver hepatocellular carcinoma (HepG2) cells. The probe showed a significant increase in fluorescence intensity when reacting with glutathione (GSH), confirming the probe's effectiveness in live cell imaging .

| Parameter | Value |

|---|---|

| Cell Line | HepG2 |

| GSH Concentration | 1:100 (GGDNBS:GSH ratio) |

| Fluorescence Increase | 7.5 times |

Case Study 2: Allergic Reaction Studies

In another investigation, DNBS was utilized to study its effects on mast cells. The compound was shown to induce degranulation in RBL-1 cells, which are a model for mast cell activation. The peak current attributed to serotonin release was measured, demonstrating the compound's role in triggering allergic responses .

Safety and Toxicity

While DNBS has valuable applications in research, it is essential to consider its safety profile. Toxicological assessments indicate that exposure to high concentrations may lead to adverse effects, including cytotoxicity and potential allergenic responses. Therefore, appropriate safety measures should be implemented when handling this compound.

Propriétés

Numéro CAS |

885-62-1 |

|---|---|

Formule moléculaire |

C6H4N2NaO7S |

Poids moléculaire |

271.16 g/mol |

Nom IUPAC |

sodium;2,4-dinitrobenzenesulfonate |

InChI |

InChI=1S/C6H4N2O7S.Na/c9-7(10)4-1-2-6(16(13,14)15)5(3-4)8(11)12;/h1-3H,(H,13,14,15); |

Clé InChI |

YBUDIIJTXCIQSP-UHFFFAOYSA-N |

SMILES |

C1=CC(=C(C=C1[N+](=O)[O-])[N+](=O)[O-])S(=O)(=O)[O-].[Na+] |

SMILES canonique |

C1=CC(=C(C=C1[N+](=O)[O-])[N+](=O)[O-])S(=O)(=O)O.[Na] |

Key on ui other cas no. |

885-62-1 |

Pictogrammes |

Irritant |

Numéros CAS associés |

89-02-1 (Parent) |

Synonymes |

2,4-dinitrobenzenesulfonic acid 2,4-dinitrobenzenesulfonic acid, sodium salt sodium 2,4 dinitrobenzenesulfonate |

Origine du produit |

United States |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Q1: What makes Sodium 2,4-dinitrobenzenesulfonate a potential anti-tumor agent?

A1: this compound acts as an inhibitor of ecto-5'-nucleotidase. [] Ecto-5'-nucleotidases are enzymes found on the surface of cells, and their inhibition has been linked to anti-tumor activity. While the exact mechanism is still under investigation, the inhibition of these enzymes might disrupt the balance of nucleotides outside cancer cells, potentially hindering their growth and proliferation.

Q2: How potent is this compound as an inhibitor of ecto-5'-nucleotidase compared to other known inhibitors?

A2: Research indicates that this compound exhibits a Ki value of 0.66 μM for human ecto-5'-nucleotidase. [] This potency is comparable to other reported inhibitors, making it a promising candidate for further investigation. Furthermore, the compound demonstrates advantageous characteristics like low molecular weight and water solubility, which could be beneficial for its development as a potential therapeutic.

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.